molecular formula C14H18N6 B6448289 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine CAS No. 2548991-76-8

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine

Cat. No.: B6448289
CAS No.: 2548991-76-8
M. Wt: 270.33 g/mol
InChI Key: WWFJXLAUGNQGEE-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine (CAS 2548991-76-8) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C14H18N6, with a molecular weight of 270.33 g/mol . The compound features a distinctive structure comprising a methyl-substituted pyrazine core linked to a methyl-substituted pyridazine moiety via a piperazine bridge, creating a rigid and planar framework that is optimal for interacting with biological targets . This structure imparts unique electronic and steric properties, making it a valuable scaffold for constructing novel bioactive molecules . Researchers value this compound for its potential as a key intermediate in pharmaceutical and agrochemical research. Its structural resemblance to known pharmacophores suggests promise in targeting central nervous system (CNS) receptors or enzyme inhibition, particularly within kinase pathways involved in inflammatory and oncological processes . The compound's well-defined synthetic pathway allows for consistent purity and scalability, supporting its practicality in high-throughput screening and lead optimization campaigns . Key chemical and physical properties include a predicted boiling point of 520.6±50.0 °C, a predicted density of 1.215±0.06 g/cm³ at 20 °C, and a topological polar surface area (TPSA) of 58 Ų . It is offered in various quantities to suit different research scales. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal applications.

Properties

IUPAC Name

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJXLAUGNQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-3-chloropyrazine with 4-(6-methylpyridazin-3-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine exhibit promising anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on cancer cell lines. Among these, compounds with similar structural motifs to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549) .

Neurological Disorders

The piperazine moiety is known for its neuroactive properties, making this compound a candidate for treating neurological disorders such as depression and anxiety. The interaction of the compound with serotonin receptors has been a focal point in studies aimed at developing new antidepressants.

Research Insight:
A recent investigation into the pharmacodynamics of piperazine derivatives revealed that modifications to the piperazine ring can enhance affinity for serotonin receptors, potentially leading to improved antidepressant effects .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of compounds containing the pyrazine and piperazine structures. Preliminary studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

Experimental Findings:
In vitro tests conducted on various bacterial strains indicated that derivatives similar to this compound displayed notable antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membranes .

Mechanism of Action

The mechanism of action of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share key features such as pyrazine/pyridazine cores and piperazine substitutions but differ in substituents, which significantly influence their biological activities. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents on Piperazine Molecular Weight (g/mol) Reported Biological Activity Key References
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine Pyrazine 6-Methylpyridazine ~283.3* Anticancer (preliminary)
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Pyridazine 2-Fluorophenyl 294.7 Serotonin receptor modulation
2-[(piperazin-1-yl)methyl]pyrazine trihydrochloride Pyrazine None (piperazinylmethyl) 287.62 Not explicitly reported (structural analog)
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine Pyrazine 2-Methoxyethyl 256.73 Not explicitly reported (potential CNS activity)
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Triazolo-pyridazine Triazole-methyl 303.2 Serotonin (5-HT7) receptor antagonism

*Calculated based on molecular formula.

Key Structural Differences and Implications

  • Pyrazine vs. Pyridazine/Triazolo-pyridazine Cores : The target compound’s pyrazine core offers distinct electronic properties compared to pyridazine () or triazolo-pyridazine (). Pyridazine derivatives often exhibit enhanced solubility, while triazolo-fused systems may improve receptor binding affinity .
  • 2-Fluorophenyl (): Introduces electron-withdrawing effects, stabilizing receptor-ligand interactions in serotonin pathways . 2-Methoxyethyl (): Increases hydrophilicity, likely altering pharmacokinetic profiles compared to methylpyridazine.

Pharmacological Activity Comparison

  • However, fluorophenyl-substituted analogs () are more commonly associated with serotonin receptor modulation .
  • CNS Applications : Piperazine-containing compounds like 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine () exhibit 5-HT7 receptor antagonism, suggesting the target compound’s piperazine-pyridazine scaffold may also interact with CNS targets .

Biological Activity

2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a piperazine moiety and a methylpyridazine group, which contribute to its biological activity. Its chemical formula is C13H18N4C_{13}H_{18}N_{4} with a molecular weight of approximately 230.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • GABA_A Receptor Modulation : Preliminary studies suggest that derivatives of this compound may act as positive allosteric modulators (PAMs) of the GABA_A receptor, which plays a crucial role in neurotransmission and has implications in anxiety and seizure disorders .
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical for the proliferation of certain pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

  • In vitro Studies on DHODH Inhibition : A study highlighted the synthesis and evaluation of several pyrazole derivatives, including those similar to our compound, which exhibited significant inhibition of DHODH with IC50 values ranging from 0.17 μM to 2.1 μM . This positions them as potential candidates for further development as immunosuppressive agents.
  • Neuropharmacological Effects : Another investigation into the neuropharmacological effects revealed that modifications in the piperazine structure enhanced the compounds' ability to penetrate the blood-brain barrier, increasing their efficacy in neurological applications .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/EC50 ValuesReference
GABA_A Receptor Modulation2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin]Not specified
DHODH InhibitionSimilar Pyrazole Derivatives0.17 - 2.1 μM
Antimicrobial ActivityVarious DerivativesVariable (specific strains)

Q & A

Q. What synthetic methodologies are employed to construct the pyrazine-piperazine scaffold in this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and coupling strategies. For example:

  • Piperazine-functionalization : Reacting pyridazine derivatives with piperazine precursors under basic conditions to install the piperazine moiety .
  • Heterocyclic coupling : Using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to link pyrazine and pyridazine rings .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques confirm structural integrity?

Key methods include:

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., monoclinic P21/c symmetry, β = 102.57°, a = 10.751 Å) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and validates substituent positions .
  • Mass spectrometry (LC/MS) : Confirms molecular weight (e.g., observed m/z = 486.02 (M+1) for analogous compounds) .

Q. What chromatographic protocols assess purity and stability?

  • Gas chromatography (GC) : For volatile analogs, DB-5 or HP-1 columns (30 m × 0.25 mm) with temperature ramps (e.g., 50°C to 250°C at 5°C/min) resolve impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic yields for this compound?

Contradictions in reported yields (e.g., 56% vs. 70%) arise from:

  • Reaction conditions : Varying catalysts (e.g., piperidine vs. Et3N) or solvents (ethanol vs. DMF) alters kinetics .
  • Intermediate stability : Hydroxyethylhydrazine intermediates may degrade under acidic conditions, requiring pH control .
  • Workflow design : Telescoping steps (e.g., in-situ generation of hydrazine derivatives) minimizes isolation losses .

Q. What computational approaches predict electronic and steric properties?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., ΔE = 3.2 eV) to predict reactivity with biological targets .
  • Molecular docking : Models interactions with enzymes (e.g., phosphodiesterases) using software like AutoDock Vina .
  • Conformational analysis : Identifies stable rotamers of the piperazine ring (e.g., chair vs. boat conformations) .

Q. How do structural modifications influence physicochemical properties?

  • Piperazine substitution : Introducing methyl groups enhances lipophilicity (logP increases by 0.5–1.0 units) but may reduce solubility .
  • Pyridazine functionalization : Electron-withdrawing groups (e.g., nitro) stabilize the π-system, altering UV-Vis absorption maxima .
  • Bioisosteric replacement : Replacing pyrazine with triazole retains planar geometry but modifies hydrogen-bonding capacity .

Methodological Considerations

  • Contradiction resolution : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve peak overlaps .
  • Crystallography challenges : Use synchrotron radiation for low-diffraction crystals (e.g., Z′ > 1) .
  • Biological assays : Screen against kinase panels (e.g., EGFR, BCR-ABL) using ATP-competitive binding assays to identify targets .

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